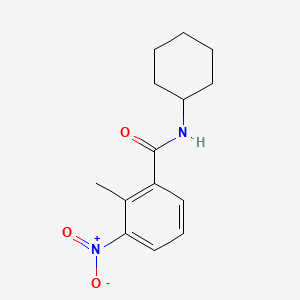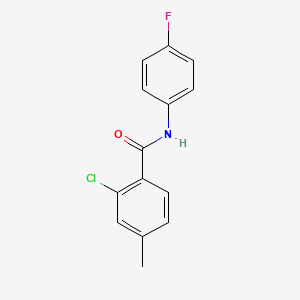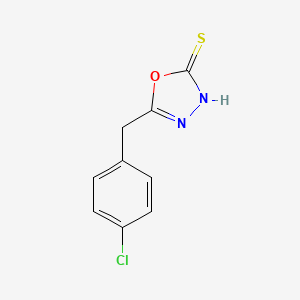![molecular formula C19H17ClO3 B5888564 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as CBO-PMD, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of coumarins and possesses various pharmacological properties.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to induce apoptosis in cancer cells by activating caspases and regulating the expression of various genes.
Biochemical and Physiological Effects:
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis. It also exhibits anticancer activity by inhibiting the growth and proliferation of cancer cells. 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been reported to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been reported to possess various pharmacological properties, making it a useful tool for studying various diseases. However, the limitations of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One potential direction is to study the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to investigate the compound's mechanism of action and identify its molecular targets. The development of more potent and selective analogs of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is also a potential future direction.
Synthesis Methods
The synthesis of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one involves the reaction of 4-chlorobenzyl chloride with 7-hydroxy-4-ethyl-8-methylcoumarin in the presence of a base. The reaction results in the formation of 7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one as a white crystalline solid. The purity of the synthesized compound can be checked by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders.
properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDWVKFBKWGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)


![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)


![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
